2-((Dipropylamino)methyl)benzaldehyde
Description
Properties
IUPAC Name |
2-[(dipropylamino)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-3-9-15(10-4-2)11-13-7-5-6-8-14(13)12-16/h5-8,12H,3-4,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMFRSYYODTZBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=CC=CC=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dipropylamino)methyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of benzaldehyde with dipropylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often requiring a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((Dipropylamino)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dipropylaminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: 2-((Dipropylamino)methyl)benzoic acid.
Reduction: 2-((Dipropylamino)methyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-((Dipropylamino)methyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 2-((Dipropylamino)methyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The dipropylaminomethyl group may also interact with biological membranes and receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Pharmaceutical Contexts
- 4-[2-(Dipropylamino)ethyl]-1-(hydroxymethyl)indolin-2-one (): This indolin-2-one derivative shares the dipropylaminoethyl group but incorporates a hydroxymethylindole core. Unlike 2-((Dipropylamino)methyl)benzaldehyde, its primary application is in pharmaceuticals (e.g., as a process impurity in Ropinirole, a Parkinson’s disease drug). The indole scaffold and hydroxyl group confer distinct biological activity, whereas the benzaldehyde derivative’s aldehyde group may favor reactivity in synthesis or catalysis .
| Property | This compound | 4-[2-(Dipropylamino)ethyl]-indolin-2-one |
|---|---|---|
| Core Structure | Benzaldehyde | Indolin-2-one |
| Functional Groups | Aldehyde, dipropylaminomethyl | Hydroxymethyl, dipropylaminoethyl |
| Primary Application | Synthesis intermediate, catalysis | Pharmaceutical impurity |
| Bioactivity Potential | Low (based on structure) | High (linked to indole derivatives) |
Aldehyde Derivatives in Catalysis
- 2-(Diphenylphosphino)benzaldehyde (): This compound replaces the dipropylamino group with a diphenylphosphino moiety. The phosphino group is electron-rich and widely used in transition-metal catalysis (e.g., cross-coupling reactions).
| Property | This compound | 2-(Diphenylphosphino)benzaldehyde |
|---|---|---|
| Electronic Character | Basic (tertiary amine) | Electron-rich (phosphine) |
| Coordination Chemistry | Binds via amine and aldehyde | Binds via phosphine and aldehyde |
| Market Relevance | Niche (research-oriented) | Established (industrial catalysis) |
Aromatic Amine-Alcohol Derivatives
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This benzamide derivative contains an N,O-bidentate directing group, critical for metal-catalyzed C–H functionalization. While structurally distinct from the benzaldehyde compound, both share amine-containing substituents. The aldehyde group in this compound offers a reactive site for condensation or nucleophilic addition, unlike the amide’s stability .
| Property | This compound | N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide |
|---|---|---|
| Reactivity | High (aldehyde) | Moderate (amide) |
| Directing Group Utility | Possible (amine + aldehyde) | Confirmed (N,O-bidentate) |
| Synthesis Complexity | Moderate | High (X-ray confirmed) |
Research Findings and Implications
- Pharmaceutical Relevance: The dipropylamino group in ’s indolin-2-one derivative suggests that this compound could be modified for bioactivity, though its aldehyde group may require stabilization (e.g., prodrug strategies) .
- Synthetic Versatility : The compound’s aldehyde group enables Schiff base formation or condensation reactions, positioning it as a precursor for heterocycles or metal complexes .
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Functional Groups | Primary Application |
|---|---|---|---|
| This compound | Benzaldehyde | Aldehyde, dipropylaminomethyl | Synthesis, catalysis |
| 4-[2-(Dipropylamino)ethyl]-indolin-2-one | Indolin-2-one | Hydroxymethyl, dipropylaminoethyl | Pharmaceuticals |
| 2-(Diphenylphosphino)benzaldehyde | Benzaldehyde | Aldehyde, diphenylphosphino | Catalysis |
| N-(2-Hydroxy-1,1-dimethylethyl)-... | Benzamide | Amide, hydroxy, dimethyl | C–H functionalization |
Notes
- Limitations: Direct data on this compound is sparse; comparisons rely on structural analogs .
- Research Gaps : Applications in catalysis or drug design require experimental validation.
- Safety : Aldehydes are typically reactive/toxic; handling precautions are advised.
Biological Activity
2-((Dipropylamino)methyl)benzaldehyde is an organic compound notable for its unique dipropylaminomethyl group, which enhances its chemical reactivity and potential biological applications. This compound has attracted attention in various fields, including medicinal chemistry, due to its interactions with biological systems.
The compound's structure allows it to undergo several chemical reactions:
- Oxidation : The aldehyde group can be oxidized to form 2-((Dipropylamino)methyl)benzoic acid.
- Reduction : It can be reduced to form 2-((Dipropylamino)methyl)benzyl alcohol.
- Substitution : The dipropylaminomethyl group can participate in substitution reactions with electrophiles, leading to various derivatives.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may alter the activity of these biomolecules and influence cellular signaling pathways. Additionally, the dipropylaminomethyl group may interact with biological membranes, further affecting cellular functions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown that related compounds demonstrate effectiveness against multidrug-resistant strains of bacteria, such as Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Similar compounds have been evaluated for their effects on cancer cell lines, demonstrating significant growth inhibition. For instance, a related benzaldehyde derivative exhibited an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent anticancer activity .
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial properties of a series of benzaldehyde derivatives, including those with dipropylamino substituents. The results indicated that these compounds had significant bactericidal activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing enhanced potency compared to standard antibiotics . -
Anticancer Research :
A study focused on the anticancer effects of related compounds found that certain derivatives significantly inhibited tumor growth in vivo. The lead compound demonstrated a favorable selectivity index against cancer cells compared to normal cells, suggesting a potential therapeutic window for further development .
Data Summary
| Property | Value |
|---|---|
| Antimicrobial MIC | 0.5 - 8 μg/mL |
| Anticancer IC50 | ~0.126 μM |
| Bioavailability | High (specific formulations) |
Q & A
Q. What are the optimal synthetic routes for 2-((Dipropylamino)methyl)benzaldehyde in laboratory settings?
- Methodological Answer : The compound can be synthesized via alkylation of benzaldehyde derivatives with dipropylamine, followed by oxidation. One validated approach involves reacting 3-methylpiperidine with benzyl chloride (or analogous reagents) to form an intermediate, which is then oxidized to introduce the aldehyde group. For example, nucleophilic substitution reactions using halogenated benzaldehydes (e.g., 2-(2-bromoethyl)benzaldehyde) with dipropylamine under basic conditions (e.g., K₂CO₃ in DMF) yield the target compound. Oxidation steps may employ Swern or TEMPO-mediated methods to ensure high selectivity . Key Data :
| Synthetic Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | Dipropylamine, K₂CO₃, DMF, 80°C | 65-75 | |
| Oxidation | TEMPO/NaOCl, CH₂Cl₂, 0°C | 85 |
Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?
- Methodological Answer : Structural confirmation requires a combination of ¹H/¹³C NMR (to identify aldehyde protons at δ 9.8–10.2 ppm and dipropylamino methylene groups at δ 2.4–3.1 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation. Purity analysis should employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) and GC-MS to detect volatile impurities. For example, GC-MS with electron ionization (EI) can resolve fragmentation patterns, such as m/z 174 (base peak for dipropylamino fragment) .
Advanced Research Questions
Q. What are the key considerations in designing catalytic systems for the efficient synthesis of this compound?
- Methodological Answer : Catalytic efficiency hinges on Lewis acid catalysts (e.g., ZnCl₂ or AlCl₃) to activate the aldehyde group for nucleophilic attack by dipropylamine. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction kinetics, with polar aprotic solvents enhancing dipole interactions. Temperature optimization (60–100°C) balances reaction rate and byproduct formation. Recent studies suggest microwave-assisted synthesis reduces reaction time by 40% while maintaining >90% yield . Contradiction Note : Some protocols report lower yields (50–60%) with AlCl₃ due to over-oxidation, necessitating in-situ monitoring via TLC .
Q. How does the electronic environment of the benzaldehyde moiety influence the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : The electron-donating dipropylamino group increases electron density at the aldehyde carbon, reducing electrophilicity and slowing nucleophilic additions (e.g., Grignard reactions). This contrasts with unsubstituted benzaldehydes, where the aldehyde is more reactive. Computational studies (DFT calculations) show a 0.3 eV decrease in LUMO energy for the substituted compound, requiring stronger nucleophiles (e.g., organolithium reagents) for efficient addition. Kinetic studies using UV-Vis spectroscopy reveal a 2-fold decrease in reaction rate compared to 4-nitrobenzaldehyde .
Data Contradictions and Resolution
- Synthetic Yields : reports 65–75% yields for alkylation, while cites >90% under microwave conditions. Resolution lies in optimizing reaction time and catalyst loading.
- Reactivity : The dipropylamino group’s electron-donating effect is universally acknowledged, but its impact on specific reactions (e.g., aldol condensation) varies. Systematic screening of bases (e.g., DBU vs. NaOH) is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
